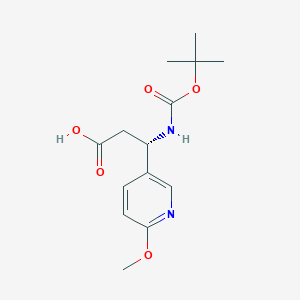

(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, also known as S-TBMPA, is an organic compound that has been studied for its potential uses in laboratory experiments and scientific research. S-TBMPA is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used in asymmetric synthesis. As a synthetic intermediate, S-TBMPA is used in a variety of reactions, including the synthesis of biologically active compounds, such as antibiotics and antifungal agents. In addition, S-TBMPA has been used to develop new methods of synthesis and to improve existing ones.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Neuroexcitant Analogs

One significant application of tert-butoxycarbonyl-containing compounds is in enantioselective synthesis. For example, Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA, using a tert-butoxycarbonyl-protected glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Building Blocks for Chiral Monomers

Tert-butoxycarbonyl amino derivatives serve as building blocks for chiral monomers. Gómez et al. (2003) synthesized a chiral monomer precursor of a AABB-type stereoregular polyamide from tert-butoxycarbonyl-protected L-glutamic acid and L-alanine derivatives (Gómez, Orgueira, & Varela, 2003).

Synthesis of Amino Acid Derivatives

Baš et al. (2001) explored the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a process relevant to the synthesis of various amino acid derivatives (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).

Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration

Research by Xue and Silverman (2010) revealed a novel N→O tert-butyloxycarbonyl (Boc) migration mechanism in imides, a finding that can be useful in synthetic organic chemistry and medicinal chemistry (Xue & Silverman, 2010).

Synthesis of N-Boc Amines

Heydari et al. (2007) described the efficient synthesis of N-tert-butoxycarbonyl amines, highlighting the versatility of the tert-butoxycarbonyl group in protecting amino groups during chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Inhibitors in Medicinal Chemistry

Hutchinson et al. (2003) studied a compound containing a tert-butoxycarbonyl group as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating its application in medicinal chemistry (Hutchinson et al., 2003).

Solvent Dependent Reactions in Organic Synthesis

Rossi et al. (2007) investigated solvent-dependent reactions of tert-butoxycarbonyl-protected compounds, showcasing the importance of solvent choice in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Propiedades

IUPAC Name |

(3S)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLXMQVYNXDQH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426877 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217755-81-1 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)